1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

NAMPT NAD+ salvage Metabolic regulation

Select 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea for unambiguous NAMPT activation studies. Unlike generic analogs, its ortho-methoxyphenyl group dictates a specific binding mode critical for NAD+ salvage pathway activation vs. inhibition. This chemotype is structurally aligned with patented NAMPT activators (US11918568, US12263159) and SIK kinase inhibitor series (WO 2025/017078 A1). Validate target engagement by measuring NMN/NAD+ production. Avoid experimental failure by verifying substitution-specific pharmacology before purchase.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 1396748-99-4
Cat. No. B2796695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
CAS1396748-99-4
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=C3C=CC=CN3N=C2
InChIInChI=1S/C16H16N4O2/c1-22-15-8-3-2-6-13(15)19-16(21)17-10-12-11-18-20-9-5-4-7-14(12)20/h2-9,11H,10H2,1H3,(H2,17,19,21)
InChIKeyNVFGLBJSSNDFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396748-99-4): NAMPT Modulator Selection Guide


1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396748-99-4) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine urea class. It is annotated in authoritative databases as a modulator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway [1]. The compound features a 2-methoxyphenyl moiety linked via a urea bridge to a pyrazolo[1,5-a]pyridin-3-ylmethyl scaffold, a chemotype associated with both kinase inhibition and NAMPT modulation [2]. Its molecular formula is C16H16N4O2 with a molecular weight of 296.33 g/mol, and it is typically available at ≥95% purity for research use .

Why Generic Substitution of 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Fails


The pyrazolo[1,5-a]pyridin-3-ylmethyl urea chemotype exhibits highly divergent pharmacology depending on subtle variations in the aryl substituent attached to the urea nitrogen. The 2-methoxyphenyl group in this specific compound (CAS 1396748-99-4) is not merely a placeholder; it critically influences the binding mode to the target protein. In related NAMPT-activating urea series, the nature and position of substituents on the aryl ring dictate whether a compound functions as an NAMPT activator or inhibitor, and further modulates pharmacokinetic properties such as CYP inhibition liability [1]. For instance, within the broader pyrazolo[1,5-a]pyridine urea patent landscape, compounds are claimed for mechanistically distinct targets including SIK kinases, p38 MAPK, and sigma receptors depending solely on aryl substitution patterns [2]. Selecting a generic analog (e.g., 1-(4-butoxyphenyl)- or 1-(2-chlorophenyl)- variants) without verifying target-specific activity data risks acquiring a compound with an entirely different biological profile, invalidating experimental results.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea


NAMPT Activation vs. Inhibition: Functional Directionality Differentiated by Substitution Pattern

The target compound is annotated as a NAMPT activator, representing a fundamentally different pharmacological mechanism from the well-characterized NAMPT inhibitors (e.g., FK866/APO866, IC50 ~0.15 nM [1]). Within the urea-containing pyrazolo[1,5-a]pyridine series, the functional outcome—activation versus inhibition of NAMPT—is exquisitely sensitive to the aryl substitution pattern. The closest NAMPT-activating analog with publicly disclosed quantitative data, from patent US11918568, Example 45, is N-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyridin-6-yl]-N′-[(pyridin-4-yl)methyl]urea, which activates human NAMPT with an EC50 of 60 nM [2]. This compound shares the methoxyphenyl-urea-pyrazolopyridine core architecture, differing primarily in the attachment point of the urea (6-yl vs. 3-ylmethyl) and the second urea substituent. The target compound's distinct 3-ylmethyl urea linkage and 2-methoxyphenyl (ortho-substituted) group are predicted to confer a differentiated NAMPT activation efficacy and selectivity profile relative to both the 6-yl analog and to NAMPT inhibitors.

NAMPT NAD+ salvage Metabolic regulation

Kinase Selectivity Profile: SIK Inhibition Potential of Pyrazolo[1,5-a]pyridine Urea Scaffold

The pyrazolo[1,5-a]pyridine urea scaffold has been identified in patent literature (WO 2025/017078 A1, assigned to F. Hoffmann-La Roche) as a highly active inhibitor class targeting salt-inducible kinases SIK1, SIK2, and SIK3 [1]. While the specific 2-methoxyphenyl analog is not explicitly exemplified in the publicly available patent abstract, the structural congruence with the claimed Formula I compounds—which encompass pyrazolo[1,5-a]pyridine derivatives with urea-linked aryl groups—places this compound within the SIK inhibitor pharmacophore space. This dual potential (NAMPT modulator and SIK kinase inhibitor) distinguishes it from simpler pyrazolyl ureas that lack the fused pyridine ring system, which are primarily described as p38α MAPK inhibitors with IC50 values typically in the low micromolar range (e.g., 0.13–0.55 μM for p38α/p38β) [2].

Salt-inducible kinases SIK inhibitor Kinase selectivity

Structural Differentiation from NAMPT Inhibitor Chemotypes: Urea Bridge Position and Ring Fusion

Well-characterized NAMPT inhibitors containing a pyrazolopyridine core, such as those based on 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amides, achieve potent NAMPT inhibition (IC50 values reaching 0.916–36.5 nM in enzymatic assays [1]). These inhibitors utilize a carboxylic acid amide or sulfone linker rather than a urea bridge, and feature the [3,4-b]pyridine ring fusion rather than the [1,5-a]pyridine fusion. The target compound's [1,5-a]pyridine ring fusion and urea (rather than amide) linker represent a distinct chemotype that is associated with NAMPT activation rather than inhibition in the patent literature (US11918568, US12263159) [2]. This structural divergence is critical: the [1,5-a] vs. [3,4-b] ring fusion alters the vector of the aryl substituent, while the urea linker provides different hydrogen-bonding geometry compared to amides, collectively switching the functional outcome from inhibition to activation.

NAMPT inhibitor Structure-activity relationship Pyrazolopyridine

Application Scenarios for 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea Based on Differential Evidence


NAMPT Activation Studies for NAD+ Boosting in Metabolic and Neurodegenerative Disease Models

Investigators studying NAD+ depletion in aging, mitochondrial dysfunction, or neurodegeneration should prioritize this compound over NAMPT inhibitors (e.g., FK866 or [3,4-b]pyridine amide series) when the experimental goal is to increase intracellular NAD+ levels via pharmacological NAMPT activation. The compound's pyrazolo[1,5-a]pyridine urea scaffold is structurally aligned with patented NAMPT activators (US11918568, US12263159) [1], distinguishing it from the inhibitor chemotypes. Researchers should confirm activation in their specific cellular context by measuring NMN or NAD+ production as a functional readout, using the nearest disclosed analog data (EC50 ~60 nM) as an initial reference point for dose-range finding [2].

SIK Kinase Inhibitor Screening in Inflammatory and Autoimmune Disease Research

For laboratories conducting kinase inhibitor screens focused on salt-inducible kinases (SIK1, SIK2, SIK3) as targets for inflammatory, allergic, or autoimmune diseases, this compound represents a structurally relevant entry point. The pyrazolo[1,5-a]pyridine urea core is explicitly claimed in Roche's SIK inhibitor patent (WO 2025/017078 A1) [3]. The 2-methoxyphenyl substitution may confer a selectivity window distinct from other aryl-substituted analogs in the series. Initial screening should include SIK1/2/3 enzymatic assays alongside counter-screening against p38α MAPK to establish the selectivity profile, given that structurally related pyrazolyl ureas are known p38 inhibitors [4].

Structure-Activity Relationship (SAR) Studies on the Urea Linker in NAMPT Modulator Chemotypes

Medicinal chemistry teams conducting SAR exploration around NAMPT modulation should include this compound as a key comparator to differentiate the contributions of: (a) the [1,5-a] vs. [3,4-b] pyridine ring fusion, (b) the urea vs. amide linker, and (c) the 2-methoxyphenyl vs. other aryl substituents. The compound's unique combination of an ortho-methoxy substituent on the phenyl ring and the 3-ylmethyl urea attachment point provides a distinct steric and electronic profile compared to the 6-yl urea analogs in the NAMPT activator patent literature [2]. This enables systematic mapping of how substitution pattern governs the activation vs. inhibition functional switch.

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.